1-(bromomethyl)-4-iodo-2-methylbenzene
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Overview
Description
1-(Bromomethyl)-4-iodo-2-methylbenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, an iodine atom at the fourth position, and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-iodo-2-methylbenzene can be synthesized through a multi-step process involving the bromination and iodination of toluene derivatives. One common method involves the bromination of 4-iodo-2-methylbenzyl alcohol using hydrobromic acid (HBr) and paraformaldehyde under acidic conditions . The reaction typically proceeds at room temperature, yielding the desired bromomethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-iodo-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Electrophilic Aromatic Substitution: The iodine and methyl groups on the benzene ring can direct electrophilic aromatic substitution reactions to specific positions on the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. Reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are used under controlled conditions to achieve the desired substitution.
Major Products Formed:
Nucleophilic Substitution: Products include 4-iodo-2-methylbenzyl alcohol, 4-iodo-2-methylbenzonitrile, and 4-iodo-2-methylbenzylamine.
Electrophilic Aromatic Substitution: Products include 1-(bromomethyl)-4-iodo-2-methyl-3-nitrobenzene and 1-(bromomethyl)-4-iodo-2-methyl-3-sulfonic acid.
Scientific Research Applications
1-(Bromomethyl)-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Industry: It is used in the synthesis of specialty chemicals, polymers, and materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-iodo-2-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromomethyl group undergoes heterolytic cleavage to form a carbocation, which is then attacked by a nucleophile. In electrophilic aromatic substitution, the iodine and methyl groups direct the incoming electrophile to specific positions on the benzene ring, facilitating the formation of the desired product .
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-iodo-2-methylbenzene
- 1-(Bromomethyl)-4-chloro-2-methylbenzene
- 1-(Bromomethyl)-4-fluoro-2-methylbenzene
Comparison: 1-(Bromomethyl)-4-iodo-2-methylbenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to its analogs. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
1261777-21-2 |
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Molecular Formula |
C8H8BrI |
Molecular Weight |
310.96 g/mol |
IUPAC Name |
1-(bromomethyl)-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 |
InChI Key |
BFNBULDZUYBBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)CBr |
Purity |
95 |
Origin of Product |
United States |
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